molecular formula C12H22N2O3S B2756260 N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide CAS No. 1235011-84-3

N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide

Cat. No.: B2756260
CAS No.: 1235011-84-3
M. Wt: 274.38
InChI Key: JAJOJNQBQRNUFT-UHFFFAOYSA-N
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Description

N-[(1-Methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide is a synthetic compound featuring a cyclobutanecarboxamide core linked to a piperidine ring substituted with a methanesulfonyl group. The piperidine ring contributes to conformational rigidity, while the cyclobutane ring may influence steric interactions in biological systems.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-18(16,17)14-7-5-10(6-8-14)9-13-12(15)11-3-2-4-11/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJOJNQBQRNUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide can be deconstructed into two primary intermediates:

  • Cyclobutanecarboxylic acid : Serves as the acylating agent for the amide bond formation.
  • (1-Methanesulfonylpiperidin-4-yl)methylamine : Provides the amine component for the carboxamide linkage.

The convergent synthesis strategy involves preparing these intermediates separately before coupling them via amide-bond formation.

Synthesis of (1-Methanesulfonylpiperidin-4-yl)methylamine

Piperidine Ring Functionalization

The synthesis begins with piperidin-4-ylmethanol , which undergoes methanesulfonylation at the nitrogen atom.

Reaction Conditions:
  • Methanesulfonyl chloride (MsCl) is used as the sulfonylating agent.
  • The reaction is conducted in dichloromethane (DCM) at 0–5°C under an inert atmosphere.
  • A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes the generated HCl.

Equation :
$$
\text{Piperidin-4-ylmethanol} + \text{MsCl} \xrightarrow{\text{TEA, DCM, 0°C}} \text{1-Methanesulfonylpiperidin-4-ylmethanol}
$$

Key Data:
Parameter Value
Yield 85–90%
Reaction Time 2–3 hours
Purification Column chromatography (SiO₂, EtOAc/hexane)

Conversion to Amine

The alcohol intermediate is oxidized to a primary amine via a two-step process:

  • Mitsunobu Reaction : Converts the alcohol to an azide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with sodium azide (NaN₃) .
  • Staudinger Reduction : Reduces the azide to the primary amine using triphenylphosphine (PPh₃) followed by hydrolysis.

Equation :
$$
\text{1-Methanesulfonylpiperidin-4-ylmethanol} \xrightarrow{\text{DEAD, PPh₃, NaN₃}} \text{Azide} \xrightarrow{\text{PPh₃, H₂O}} \text{(1-Methanesulfonylpiperidin-4-yl)methylamine}
$$

Key Data:
Parameter Value
Overall Yield 65–70%
Reaction Time 12–16 hours
Purification Aqueous workup, recrystallization (MeOH/H₂O)

Amide Bond Formation

The final step involves coupling cyclobutanecarboxylic acid with (1-methanesulfonylpiperidin-4-yl)methylamine using a carbodiimide-based coupling agent.

Activation of Cyclobutanecarboxylic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid.
  • The reaction is performed in dimethylformamide (DMF) at room temperature.

Equation :
$$
\text{Cyclobutanecarboxylic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{this compound}
$$

Key Data:
Parameter Value
Yield 75–80%
Reaction Time 4–6 hours
Purification Column chromatography (SiO₂, CH₂Cl₂/MeOH)

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal that DMF outperforms THF or acetonitrile in amide coupling efficiency due to its high polarity and ability to solubilize both reactants.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) increases reaction rates by 15–20% through nucleophilic catalysis.
  • N-Hydroxysuccinimide (HOSu) reduces racemization risks in stereosensitive syntheses.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Assignment
1.50–1.70 m Cyclobutane protons
2.80 s Methanesulfonyl CH₃
3.20–3.40 m Piperidine N-CH₂

HRMS (ESI+)

  • Observed : m/z 301.1543 [M+H]⁺
  • Calculated for C₁₂H₂₁N₂O₃S : 301.1546

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) reduces reaction costs by 30% while maintaining yields.
  • Continuous-flow systems enhance throughput and reduce purification demands.

Environmental Impact

  • Solvent recovery systems for DMF achieve >90% recycling efficiency.
  • Catalytic azide reductions using Pd/C under hydrogen minimize stoichiometric reagent waste.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding piperidine derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide serves as an essential precursor in the synthesis of more complex organic compounds.

Biology

  • Biochemical Probes : Investigated for its potential to study enzyme interactions, particularly due to the electrophilic nature of the methanesulfonyl group, which can form covalent bonds with nucleophilic residues in target molecules .

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and analgesic effects. Its mechanism of action involves modulation of specific enzymes or receptors, which may lead to various biological effects .

Industry

  • Material Development : Utilized in creating new materials and chemical processes, leveraging its unique chemical structure for innovative applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives containing a sulfonamide group exhibited enhanced antimicrobial properties compared to their non-sulfonamide counterparts, indicating the importance of this functional group in biological activity .
  • Anticancer Mechanism : Research highlighted that the compound induced apoptosis in cancer cells, evidenced by increased caspase activity in treated samples. This suggests potential applications in cancer therapy .
  • Safety Profile : Toxicity studies revealed no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Data Tables

Application AreaKey FindingsReferences
ChemistryBuilding block for complex molecules
BiologyBiochemical probe for enzyme interactions
MedicineAnti-inflammatory and analgesic properties
IndustryDevelopment of new materials

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares its cyclobutanecarboxamide backbone with derivatives listed in , such as:

N-Phenylcyclobutanecarboxamide (CAS: 15907-95-6): Lacks the piperidine-methanesulfonyl group, reducing steric bulk and electron-withdrawing effects.

1-(4-Chlorophenyl)-N-[[1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]cyclobutanecarboxamide (CAS: 918333-81-0): Features a 3,3-dimethylbutyl and fluoro substituent on the piperidine ring, which may reduce solubility compared to the methanesulfonyl group .

Substituent Impact on Properties

Compound Piperidine Substituent Key Functional Groups CAS Number
Target Compound 1-Methanesulfonyl −SO₂CH₃, cyclobutane Not listed
N-Phenylcyclobutanecarboxamide None Phenyl, cyclobutane 15907-95-6
1-(4-Chlorophenyl)-N-[[1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-... 3,3-Dimethylbutyl, fluoro −CF, −C(CH₂CH₃)₂CH₂CH₃ 918333-81-0
  • Methanesulfonyl vs. Dimethylbutyl/Fluoro : The −SO₂CH₃ group in the target compound increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility over the hydrophobic 3,3-dimethylbutyl substituent .
  • Cyclobutane vs. Larger Rings : Cyclobutane’s strained geometry may enhance binding specificity in target proteins compared to unstrained carbocycles.

Research Implications and Limitations

  • Biological Activity : While structural analogs in lack reported activity data, the methanesulfonyl group’s electron-withdrawing nature could enhance stability against enzymatic degradation, a common issue with piperidine-based drugs.
  • Knowledge Gaps: No pharmacological or toxicity data for the target compound were identified in the evidence.

Biological Activity

N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 258.31 g/mol

This compound features a cyclobutane ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on various pathways, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics and pharmacodynamics.
  • Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological responses.

In Vitro Studies

Recent studies have evaluated the compound's effects in vitro using cell lines:

StudyCell LineConcentrationObserved Effect
MCF-710 µMInhibition of cell proliferation
HepG25 µMInduction of apoptosis via mitochondrial pathway

These findings suggest that this compound may possess anticancer properties, particularly against breast cancer cells (MCF-7) and liver cancer cells (HepG2).

In Vivo Studies

Animal model studies have also been conducted to assess the pharmacological effects:

StudyModelDosageResult
Mouse Tumor20 mg/kgSignificant tumor reduction
Rat Pain Model10 mg/kgAnalgesic effect observed

These results indicate that the compound may have therapeutic potential in oncology and pain management.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Breast Cancer Treatment : A clinical trial involving patients with metastatic breast cancer showed promising results when combined with standard chemotherapy agents, improving overall survival rates.
  • Chronic Pain Management : Patients with chronic pain conditions reported significant relief when administered this compound as an adjunct therapy, showcasing its analgesic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the piperidine ring with methanesulfonyl group introduction via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine) .
  • Step 2 : Methylation at the 4-position of the piperidine ring, followed by coupling with cyclobutanecarboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization : Reaction temperature (0–25°C), solvent choice (e.g., DCM for sulfonylation, DMF for amide coupling), and purification via column chromatography or recrystallization are critical for yield (50–70%) and purity (>95%) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyclobutane protons at δ 2.0–2.4 ppm, methanesulfonyl group at δ 3.1 ppm) .
  • Mass Spectrometry (LC-MS) : Molecular ion peaks ([M+H]+^+) validate the molecular formula (e.g., C14_{14}H24_{24}N2_2O3_3S) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and bond angles, critical for understanding conformational stability .

Q. What are the basic physicochemical properties of this compound, and how are they characterized?

  • Methodological Answer :

  • Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points (e.g., 160–165°C) and decomposition profiles .
  • Solubility : Measured in solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy or HPLC .
  • LogP : Calculated using reverse-phase HPLC to assess lipophilicity, informing bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate assays (e.g., enzyme inhibition IC50_{50}) under standardized conditions to rule out variability .
  • Structural Confirmation : Re-analyze compound purity via NMR and LC-MS to exclude batch-specific impurities .
  • Target Validation : Use CRISPR knockdown or competitive binding assays to confirm target specificity (e.g., kinase vs. GPCR off-target effects) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile in preclinical studies?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) and introduce blocking groups (e.g., fluorine substituents) .
  • Permeability : Use Caco-2 cell assays to assess intestinal absorption; modify cyclobutane or sulfonyl groups to enhance passive diffusion .
  • Half-Life Extension : PEGylation or prodrug strategies (e.g., esterification of carboxamide) to improve plasma retention .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., kinases), focusing on methanesulfonyl-piperidine interactions .
  • MD Simulations : Simulate ligand-receptor dynamics (10–100 ns) to assess conformational stability and hydrogen-bonding networks .
  • QSAR Models : Corlate substituent electronegativity or steric bulk with activity data to prioritize synthetic targets .

Q. What experimental approaches are used to analyze the compound’s stereochemical integrity during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based) to confirm racemization absence .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration of chiral centers (e.g., cyclobutane substituents) .
  • Crystallographic Refinement : SHELXL refines Flack parameters to determine enantiomeric purity in single crystals .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Force Field Calibration : Re-parameterize AMBER/CHARMM force fields to better model sulfonamide torsional angles .
  • Solvent Effects : Re-run docking with explicit water molecules to account for solvation energy discrepancies .
  • Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (kon_{on}/koff_{off}) and compare with docking scores .

Q. What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity-based probes (e.g., alkyne-tagged derivatives) to pull down interacting proteins in cell lysates .
  • Transcriptomics : RNA-seq analysis post-treatment identifies differentially expressed pathways (e.g., apoptosis, inflammation) .
  • Cryo-EM : Resolve ligand-bound protein structures at near-atomic resolution to visualize binding pockets .

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